N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
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Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for synthesizing functionally substituted tetrazoles and their derivatives, highlighting the versatility of tetrazole-based compounds in drug design and development. For instance, the synthesis of new functionally substituted 1-R-tetrazoles and their amino derivatives demonstrates the potential of these compounds in medicinal chemistry, including their roles as building blocks in pharmaceuticals (Voitekhovich et al., 2005).
Antimicrobial and Antifungal Applications
Compounds derived from sulfanilamide and incorporating azole rings, such as triazoles, have shown promising antibacterial and antifungal activities. A study on the synthesis and evaluation of novel sulfanilamide-derived 1,2,3-triazoles demonstrated their efficacy against various bacterial and fungal strains, indicating the potential of such compounds in addressing antimicrobial resistance (Wang et al., 2010).
Anticancer Research
Research into derivatives of celecoxib, a well-known anti-inflammatory drug, has explored their potential as anticancer agents. For example, the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents highlight the multifaceted applications of such compounds in therapeutic development (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrases from extremophilic bacteria with a series of new sulfonamides incorporating various functional groups exemplifies the exploration of enzyme inhibitors for potential biotechnological and therapeutic applications. These studies indicate the compound's relevance in designing inhibitors for specific enzymes, which could lead to new drug discoveries (Alafeefy et al., 2014).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-9-4-6-12(7-5-9)21-15(17-19-20-21)24-11(3)14(22)16-13-8-10(2)23-18-13/h4-8,11H,1-3H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQXAXYCSNMODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.